4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde is a chemical compound classified under thiophene derivatives, which are known for their significant roles in medicinal chemistry, material science, and industrial applications. Thiophene itself is a five-membered heterocyclic compound containing sulfur, and its derivatives often exhibit diverse biological and chemical properties. This particular compound features a phenyl ring substituted with both a fluorine atom and a methoxy group, along with an aldehyde functional group on the thiophene ring, which enhances its reactivity and potential applications in various fields.
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde can be accomplished through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prevalent. This reaction is characterized by the formation of carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst. The process typically involves:
The molecular structure of 4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde can be described by its molecular formula and molecular weight of . The structural representation includes:
Property | Value |
---|---|
Molecular Formula | C12H9FO2S |
Molecular Weight | 236.26 g/mol |
IUPAC Name | 4-(3-fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde |
InChI | InChI=1S/C12H9FO2S/c1-15-12-3-2-8(5-11(12)13)9-4-10(6-14)16-7-9/h2-7H,1H3 |
InChI Key | UCJLTNVLDDKSGD-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)C2=CSC(=C2)C=O)F |
4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde participates in various chemical reactions due to its functional groups:
The mechanism of action for 4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde involves its interaction with biological targets such as enzymes or receptors. The unique combination of functional groups influences its binding affinity and specificity:
Research indicates that thiophene derivatives may act as voltage-gated sodium channel blockers, modulating signaling pathways relevant to various pharmacological effects .
The compound exhibits typical characteristics associated with organic thiophenes:
Key chemical properties include:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
The applications of 4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde span across multiple scientific domains:
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5